molecular formula C18H16ClN3O2 B11451468 1-[2-(2-chlorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

1-[2-(2-chlorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B11451468
M. Wt: 341.8 g/mol
InChI Key: ILQKSLRZIFGDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of imidazoquinazoline derivatives This compound is characterized by its unique structure, which includes an imidazoquinazoline core fused with a chlorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazoquinazoline Core: The imidazoquinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzamide and glyoxal. This reaction is often carried out under reflux conditions in the presence of a suitable catalyst.

    Introduction of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the imidazoquinazoline core with 2-chlorophenoxyethyl chloride in the presence of a base such as potassium carbonate.

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the imidazoquinazoline core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

    Modulate Receptors: The compound may interact with specific receptors, affecting signal transduction pathways.

    Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of pro-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE can be compared with other imidazoquinazoline derivatives, such as:

    1-[2-(2-METHOXYPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE: Similar structure but with a methoxy group instead of a chloro group.

    1-[2-(2-FLUOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE: Contains a fluorophenoxyethyl group instead of a chlorophenoxyethyl group.

Uniqueness

The uniqueness of 1-[2-(2-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorophenoxyethyl group enhances its potential as a therapeutic agent and its versatility in chemical reactions.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C18H16ClN3O2/c19-14-6-2-4-8-16(14)24-12-11-21-9-10-22-17(23)13-5-1-3-7-15(13)20-18(21)22/h1-8H,9-12H2

InChI Key

ILQKSLRZIFGDEK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1CCOC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.